molecular formula C10H17N3S B13104004 N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine

N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine

Cat. No.: B13104004
M. Wt: 211.33 g/mol
InChI Key: UZMLPKOLEWAJLZ-UHFFFAOYSA-N
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Description

N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is a chemical compound with significant interest in various scientific fields This compound is known for its unique structure, which includes a tetrahydrobenzo[D]thiazole ring system substituted with an isopropyl group at the N6 position and two amino groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine typically involves the reaction of 4,5,6,7-tetrahydrobenzo[D]thiazole with isopropylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups at the 2 and 6 positions can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of the tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N6-Propyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine: Similar structure but with a propyl group instead of an isopropyl group.

    4,5,6,7-Tetrahydrobenzo[D]thiazole-2,6-diamine: Lacks the isopropyl substitution at the N6 position.

Uniqueness

N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the N6 position enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

6-N-propan-2-yl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H17N3S/c1-6(2)12-7-3-4-8-9(5-7)14-10(11)13-8/h6-7,12H,3-5H2,1-2H3,(H2,11,13)

InChI Key

UZMLPKOLEWAJLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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